molecular formula C15H14F6N2O2S B2772631 (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile CAS No. 1025311-62-9

(2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile

Cat. No.: B2772631
CAS No.: 1025311-62-9
M. Wt: 400.34
InChI Key: IQMQRIQFWBDCEL-WQLSENKSSA-N
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Description

(2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is a synthetic organic compound characterized by its unique chemical structure. This compound features a sulfonyl group, a trifluoromethyl-substituted phenyl group, and a nitrile group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach might include:

    Formation of the sulfonyl group: Starting with tert-butyl sulfonyl chloride, reacting it with an appropriate amine under basic conditions.

    Introduction of the trifluoromethyl groups: Using a Friedel-Crafts alkylation reaction to introduce the trifluoromethyl groups onto the phenyl ring.

    Formation of the nitrile group: Using a cyanation reaction to introduce the nitrile group onto the prop-2-ene backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

    Chemical Reactivity: The presence of electron-withdrawing trifluoromethyl groups can influence the compound’s reactivity, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butyl)sulfonyl)-3-((3,5-dimethylphenyl)amino)prop-2-enenitrile: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    2-((Tert-butyl)sulfonyl)-3-((3,5-dichlorophenyl)amino)prop-2-enenitrile: Similar structure but with dichloro groups instead of trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups in (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile imparts unique electronic properties, making it more reactive and potentially more biologically active compared to its analogs.

Properties

IUPAC Name

(Z)-3-[3,5-bis(trifluoromethyl)anilino]-2-tert-butylsulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6N2O2S/c1-13(2,3)26(24,25)12(7-22)8-23-11-5-9(14(16,17)18)4-10(6-11)15(19,20)21/h4-6,8,23H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMQRIQFWBDCEL-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=C\NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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